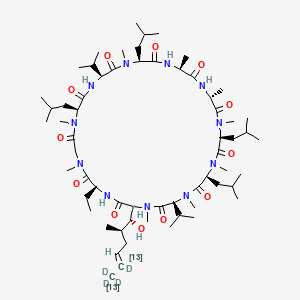
Proteasome |A2c/i-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proteasome |A2c/i-IN-1 is a compound that targets the proteasome, a complex multi-catalytic protease machinery responsible for the degradation of ubiquitin-tagged proteins by proteolysis. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the concentration of specific proteins and degrading misfolded proteins . This compound is particularly significant in the context of research and therapeutic applications due to its ability to modulate proteasome activity.
準備方法
The synthesis of Proteasome |A2c/i-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of intermediates: This involves the synthesis of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations.
Coupling reaction: The final step involves the coupling of the intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring quality control to meet regulatory standards. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
化学反応の分析
Proteasome |A2c/i-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
科学的研究の応用
Proteasome |A2c/i-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of proteasome inhibition and to develop new synthetic methodologies for proteasome-targeting compounds.
Biology: In biological research, this compound is used to investigate the role of the proteasome in cellular processes such as protein degradation, cell cycle regulation, and apoptosis.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
Proteasome |A2c/i-IN-1 exerts its effects by inhibiting the activity of the proteasome. The compound binds to the active sites of the proteasome, preventing the degradation of ubiquitin-tagged proteins. This leads to the accumulation of misfolded and damaged proteins, which can trigger cellular stress responses and apoptosis . The molecular targets of this compound include the catalytic subunits of the proteasome, and the pathways involved in its mechanism of action include the ubiquitin-proteasome system and the autophagic-lysosomal pathway .
類似化合物との比較
Proteasome |A2c/i-IN-1 can be compared with other proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications . For example:
Bortezomib: A boronic acid-based proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.
Carfilzomib: An epoxyketone-based proteasome inhibitor with improved selectivity and reduced off-target effects compared to bortezomib.
This compound is unique in its specific binding affinity and selectivity for certain proteasome subunits, making it a valuable tool for studying proteasome function and developing new therapeutic strategies .
特性
分子式 |
C32H48N4O7 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-4-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxobutan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C32H48N4O7/c1-22(33-28(37)20-36-15-17-42-18-16-36)30(39)35-27(19-24-9-12-25(41-3)13-10-24)31(40)34-26(29(38)32(2)21-43-32)14-11-23-7-5-4-6-8-23/h9-10,12-13,22-23,26-27H,4-8,11,14-21H2,1-3H3,(H,33,37)(H,34,40)(H,35,39)/t22-,26-,27-,32+/m0/s1 |
InChIキー |
XOVCQLITIBRPQB-ZBCYONBYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CCC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CCC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)








![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)

